molecular formula C27H48O2 B1422273 5alpha-Cholestan-3beta,15beta-diol CAS No. 80656-42-4

5alpha-Cholestan-3beta,15beta-diol

Cat. No.: B1422273
CAS No.: 80656-42-4
M. Wt: 404.7 g/mol
InChI Key: MSKYNEGIINKEKI-PRKDSDQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestan-3beta,15beta-diol is a 3β-hydroxysteroid consisting of 3β-hydroxy-5α-cholestane having an additional hydroxy group at the 15β-position . It is used as a standard in lipid analysis using HPLC and acts as a derivitized steroid compound .


Molecular Structure Analysis

The molecular formula of this compound is C27H48O2 . The InChI and SMILES strings representing the molecule’s structure are also provided .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 404.669 Da . It is insoluble in water .

Scientific Research Applications

Inhibition of Sterol Biosynthesis

5alpha-Cholestan-3beta,15beta-diol has been studied for its role in inhibiting sterol synthesis. In a study, it was found to be a potent inhibitor of sterol synthesis in L cells and primary cultures of fetal mouse liver cells (Schroepfer et al., 1977).

Bile Acid Metabolism

This compound has also been involved in studies related to bile acid metabolism. Research on rats showed that this compound is involved in the conversion process to allo bile acids (Noll et al., 1973).

Synthesis and Metabolic Studies

Further, this compound has been a subject of interest in the chemical synthesis and structure determination, revealing insights into its metabolic pathways and transformation into cholesterol in rat liver homogenates (Spike et al., 1978).

Application in Internal Standards Development

The compound was also considered in the development of a new internal standard for the quantitative determination of oxyphytosterols in a study (Grandgirard et al., 2004).

Exploration in Steroid Hormone Research

It has been part of research on steroid hormones, particularly in exploring the binding and metabolism of related compounds in the prostate, seminal vesicles, and plasma of male rats (Krieg et al., 1975).

Safety and Hazards

5alpha-Cholestan-3beta,15beta-diol is advised for research and development use only and not for medicinal, household, or other uses . It is incompatible with strong oxidizing agents and should be stored in a cool place with the container kept tightly closed in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

5alpha-Cholestan-3beta,15beta-diol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases, which are involved in the conversion of steroids. These interactions are crucial for maintaining the balance of steroid hormones in the body . Additionally, this compound can bind to specific proteins, influencing their activity and stability.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways. This compound can also impact gene expression by interacting with nuclear receptors, leading to changes in the transcription of specific genes . Furthermore, this compound affects cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. This compound also influences gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription . These molecular interactions are essential for the compound’s role in maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and hormone regulation. At high doses, it can cause toxic or adverse effects, such as disruptions in cholesterol metabolism and liver function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes, which are crucial for the conversion and breakdown of steroids . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of this compound is critical for its activity and function in various biochemical processes.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYNEGIINKEKI-PRKDSDQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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